Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211506-76-1
VCID: VC2667080
InChI: InChI=1S/C12H14N2O3S2/c1-2-17-11(15)9-7-8-10(18-9)13-12(19-8)14-3-5-16-6-4-14/h7H,2-6H2,1H3
SMILES: CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3
Molecular Formula: C12H14N2O3S2
Molecular Weight: 298.4 g/mol

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

CAS No.: 1211506-76-1

Cat. No.: VC2667080

Molecular Formula: C12H14N2O3S2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate - 1211506-76-1

Specification

CAS No. 1211506-76-1
Molecular Formula C12H14N2O3S2
Molecular Weight 298.4 g/mol
IUPAC Name ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Standard InChI InChI=1S/C12H14N2O3S2/c1-2-17-11(15)9-7-8-10(18-9)13-12(19-8)14-3-5-16-6-4-14/h7H,2-6H2,1H3
Standard InChI Key FEYQCZZGOZPCPX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3
Canonical SMILES CCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate features a complex heterocyclic structure with several key components. The core of the molecule consists of a fused thieno[2,3-d] thiazole ring system, which provides rigidity and specific electronic properties to the compound. The morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen) is attached at the 2-position of the thiazole portion, while an ethyl carboxylate group is positioned at the 5-position of the thieno portion . This arrangement creates a molecule with multiple potential interaction sites that may contribute to its chemical reactivity and biological properties.

Physical and Chemical Properties

The compound exists as a solid at room temperature with the following key properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₃S₂
Molecular Weight298.4 g/mol
CAS Number1211506-76-1
Purity (Commercial)98%
SMILE CodeCCOC(=O)C1=CC2=C(S1)N=C(S2)N3CCOCC3

The presence of the carboxylate group likely contributes to the compound's polarity, while the thiophene and thiazole rings provide aromatic character. The morpholine group introduces basic nitrogen functionality that may influence the compound's solubility profile and acid-base properties.

Spectroscopic Characteristics

While detailed spectroscopic data specific to Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate is limited in the available research, heterocyclic compounds of this type typically exhibit characteristic patterns in various spectroscopic analyses. The aromatic and heterocyclic rings would likely show distinctive signals in NMR spectroscopy, while the carboxylate and morpholine groups would contribute specific absorption bands in infrared spectroscopy.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate likely involves the construction of the fused heterocyclic ring system followed by functionalization with the morpholine and ethyl carboxylate groups. Based on similar heterocyclic compounds, potential synthetic pathways might involve:

  • Cyclization reactions to form the thieno[2,3-d] thiazole core

  • Introduction of the morpholine group at the 2-position via nucleophilic substitution

  • Esterification of the carboxylic acid at the 5-position to form the ethyl ester

Reaction Conditions

The specific reaction conditions for synthesizing this compound would depend on the synthetic route employed. For similar thiazole derivatives, common reaction conditions include:

Reaction StepTypical ConditionsConsiderations
Heterocycle FormationReflux conditions, inert atmosphereTemperature control is critical for selectivity
Morpholine IntroductionNucleophilic substitution conditionsMay require catalysts such as copper or palladium complexes
EsterificationAcid-catalyzed conditions with ethanolDehydrating agents may improve yield

Industrial Production Methods

For industrial-scale production of complex heterocyclic compounds like Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate, continuous flow processes may offer advantages over batch reactions. Such methods can enhance efficiency, improve yield, and reduce waste. Automated reactors with optimized reaction conditions would be beneficial for scaling up the synthesis while maintaining product quality and consistency.

Chemical Reactivity

Types of Reactions

Based on its structural features, Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate can potentially undergo several types of reactions:

  • Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid

  • Reduction: The ester functionality can be reduced to form alcohols or aldehydes

  • Nucleophilic Substitution: The morpholine ring might participate in displacement reactions

  • Electrophilic Substitution: The aromatic thiophene portion may undergo substitution reactions with electrophiles

Reactive Sites

The compound contains several potentially reactive sites:

Reactive SitePotential ReactionsExpected Products
Ethyl CarboxylateHydrolysis, Transesterification, ReductionCarboxylic acids, Different esters, Alcohols
Thiophene RingElectrophilic aromatic substitutionSubstituted derivatives
Thiazole RingNucleophilic attackRing-modified products
Morpholine NitrogenAlkylation, AcylationN-substituted derivatives

Research Applications

Medicinal Chemistry

Thieno[2,3-d] thiazole-containing compounds have attracted interest in medicinal chemistry due to their potential biological activities. While specific data for Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate is limited, structurally related thiazole compounds have demonstrated various biological activities:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Anticancer potential

The presence of the morpholine group, which is a common pharmacophore in many drugs, may further enhance the compound's pharmacological profile by improving solubility or target binding.

Organic Synthesis

In organic synthesis, Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate may serve as a valuable building block for creating more complex heterocyclic structures. The ester group provides a handle for further functionalization, while the fused ring system offers a rigid scaffold for designing molecules with specific spatial arrangements.

Material Science

Heterocyclic compounds containing thiophene and thiazole moieties have found applications in material science, particularly in the development of:

  • Organic electronic materials

  • Photosensitive compounds

  • Coordination complexes with unique properties

The extended π-conjugation in Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate suggests potential applications in these areas, though specific research findings are currently limited.

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate, including:

CompoundStructural DifferencesMolecular Weight
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylateContains thiazole instead of thieno[2,3-d] thiazole256.32 g/mol
2-Morpholin-4-yl-4-phenyl-thiazole-5-carboxylic acid ethyl esterContains phenyl group at 4-position and simple thiazole318.39 g/mol

Structure-Activity Relationships

The structural differences between Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate and its analogues likely influence their chemical and biological properties. For instance:

  • The additional sulfur atom in the thieno[2,3-d] thiazole system may alter the electronic properties compared to simple thiazole derivatives

  • The fused ring system provides conformational rigidity that is absent in non-fused analogues

  • The absence of substituents at the 4-position (compared to phenyl or methyl in the analogues) may affect reactivity and biological target interactions

Current Research and Future Perspectives

Recent Developments

Research on Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate appears to be in relatively early stages, with the compound primarily being offered as a research chemical for further investigation. The current focus seems to be on exploring its potential as a building block or intermediate in synthetic chemistry.

Research Gaps

Several gaps in the current research on Ethyl 2-morpholin-4-ylthieno[2,3-d] thiazole-5-carboxylate have been identified:

  • Limited data on biological activity and structure-activity relationships

  • Insufficient information on synthetic methodologies specifically optimized for this compound

  • Lack of comprehensive physical and spectroscopic characterization

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